Ethyl 5-(ethylsulfanyl)-1-methyl-1H-pyrazole-4-carboxylate
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Overview
Description
Ethyl 5-(ethylsulfanyl)-1-methyl-1H-pyrazole-4-carboxylate is an organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions This particular compound is characterized by the presence of an ethylsulfanyl group at the 5-position, a methyl group at the 1-position, and an ethyl ester group at the 4-position of the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(ethylsulfanyl)-1-methyl-1H-pyrazole-4-carboxylate typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound, such as ethyl acetoacetate, under acidic or basic conditions.
Introduction of the Ethylsulfanyl Group: The ethylsulfanyl group can be introduced through nucleophilic substitution reactions using ethylthiol and an appropriate leaving group.
Esterification: The carboxylic acid group at the 4-position can be esterified using ethanol and an acid catalyst to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as the use of continuous flow reactors, to enhance yield and purity. Catalysts and solvents are selected to minimize environmental impact and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The ethylsulfanyl group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) for oxidation of the ethylsulfanyl group.
Reduction: Lithium aluminum hydride (LiAlH4) for reduction of the ester group.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted pyrazoles depending on the nucleophile or electrophile used.
Scientific Research Applications
Ethyl 5-(ethylsulfanyl)-1-methyl-1H-pyrazole-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anti-inflammatory properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of Ethyl 5-(ethylsulfanyl)-1-methyl-1H-pyrazole-4-carboxylate depends on its interaction with specific molecular targets. The ethylsulfanyl group may interact with thiol-containing enzymes, while the pyrazole ring can engage in hydrogen bonding and π-π interactions with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl 5-(methylsulfanyl)-1-methyl-1H-pyrazole-4-carboxylate: Similar structure with a methylsulfanyl group instead of an ethylsulfanyl group.
Ethyl 5-(ethylsulfanyl)-1-phenyl-1H-pyrazole-4-carboxylate: Similar structure with a phenyl group instead of a methyl group at the 1-position.
Uniqueness
Ethyl 5-(ethylsulfanyl)-1-methyl-1H-pyrazole-4-carboxylate is unique due to the combination of its ethylsulfanyl and ethyl ester groups, which confer distinct chemical reactivity and potential biological activity compared to other pyrazole derivatives.
Properties
CAS No. |
105958-91-6 |
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Molecular Formula |
C9H14N2O2S |
Molecular Weight |
214.29 g/mol |
IUPAC Name |
ethyl 5-ethylsulfanyl-1-methylpyrazole-4-carboxylate |
InChI |
InChI=1S/C9H14N2O2S/c1-4-13-9(12)7-6-10-11(3)8(7)14-5-2/h6H,4-5H2,1-3H3 |
InChI Key |
ZKHAZVORECHQLA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C)SCC |
Origin of Product |
United States |
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